Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound1. However, its core structure, 1,4-Dioxa-8-azaspiro[4.5]decane, is a clear colorless to yellowish liquid2.
Synthesis Analysis
The synthesis of Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not well-documented in the literature. However, 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, is used in the synthesis of various other compounds2.Molecular Structure Analysis
The molecular structure of Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is not readily available. However, the structure of 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, is documented3. The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ and it has a molar mass of 143.19 g/mol3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. However, 1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate are not readily available. However, 1,4-Dioxa-8-azaspiro[4.5]decane, a related compound, is a liquid with a density of 1.117 g/cm3. It has a boiling point of 108 - 110 °C (35 hPa) and a flash point of 81 °C3.Scientific Research Applications
Synthesis and Structural Studies
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate and its derivatives are frequently used as intermediates in the synthesis of complex organic molecules due to their unique structural features. For instance, they have been employed in the synthesis of optically active pheromones, demonstrating the compound's utility in constructing chiral building blocks from malic acid, which then serve as precursors for various spiroacetal structures (Hungerbühler et al., 1980). Furthermore, these compounds have been utilized in creating triazole-containing spiro dilactones, showcasing their efficiency in forming multifunctional structures with almost quantitative yields (Ghochikyan et al., 2016).
Nonlinear Optical Materials
In the realm of materials science, derivatives of Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate have been explored for their potential in nonlinear optical applications. Research into 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) revealed it as a promising candidate for use in nonlinear optical devices due to its favorable optical properties and demonstrated second harmonic generation capabilities (Kagawa et al., 1994).
Medicinal Chemistry Applications
While the specific compound Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has not been directly linked to pharmacological studies, structurally similar compounds have been synthesized and evaluated for potential dopamine agonist activities. This illustrates the broader relevance of spirocyclic compounds in the development of therapeutic agents (Brubaker & Colley, 1986).
Environmental and Analytical Applications
Additionally, some derivatives have been studied for their environmental applications, such as in the removal of water-soluble carcinogenic dyes. A Mannich base derivative involving a similar spirocyclic structure showed significant efficiency in dye removal, indicating the potential utility of such compounds in environmental remediation processes (Akceylan et al., 2009).
Safety And Hazards
The safety and hazards of Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate are not well-documented. However, 1,4-Dioxa-8-azaspiro[4.5]decane is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation3.
Future Directions
There is no specific information available on the future directions of research or applications for Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. However, given the use of 1,4-Dioxa-8-azaspiro[4.5]decane in the synthesis of other compounds2, it is possible that Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate could also have potential applications in chemical synthesis.
properties
IUPAC Name |
ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-2-14-9(13)12-4-3-10(8(11)7-12)15-5-6-16-10/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCVEDMSYIVTPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(C(C1)Br)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188912 |
Source
|
Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
CAS RN |
160488-61-9 |
Source
|
Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160488-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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